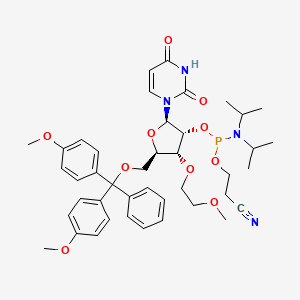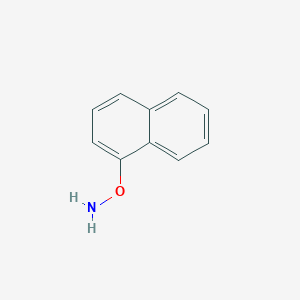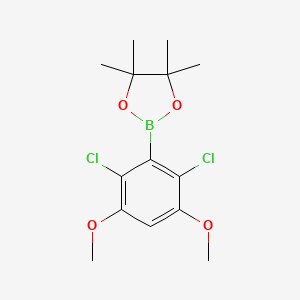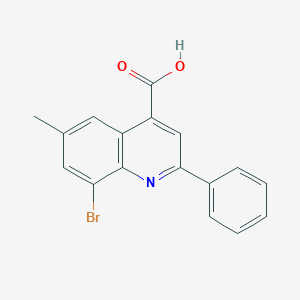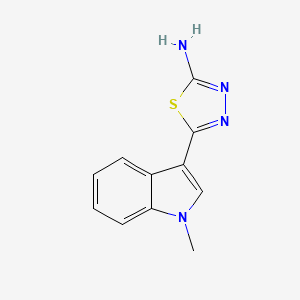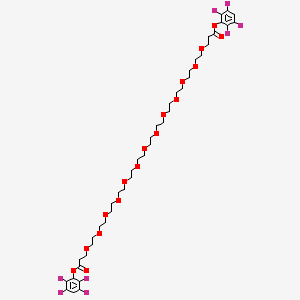
Bis-PEG13-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-PEG13-TFP ester is a poly(ethylene glycol) (PEG)-based linker molecule with two end groups that can be used to connect two different molecules together. The two end groups of the linker are a tertiary butyl (TFP) ester and a PEG13 moiety . This compound is widely used in various scientific fields due to its unique properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-PEG13-TFP ester is synthesized through a series of chemical reactions involving polyethylene glycol and tertiary butyl (TFP) ester. The process typically involves the activation of the PEG chain with TFP esters, which are more stable and less reactive than their NHS counterparts . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves strict process parameter control to ensure product quality. The compound is produced in bulk quantities and is available in various purities, typically ≥95% . The production process is designed to be efficient and scalable, allowing for the widespread use of this compound in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG13-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester groups react with nucleophiles such as primary amines and alcohols to form amides or esters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, alcohols, and water. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, carboxylic acids, and alcohols. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Bis-PEG13-TFP ester has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Bis-PEG13-TFP ester involves the formation of covalent bonds between the TFP ester groups and nucleophiles, such as primary amines and alcohols . This results in the formation of stable amide or ester linkages, which can be used to connect different molecules together. The PEG13 moiety provides flexibility and solubility to the compound, making it suitable for a wide range of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Bis-PEG13-TFP ester include:
- Bis-PEG12-TFP ester
- Bis-PEG14-TFP ester
- Bis-PEG13-NHS ester
Comparison
Compared to these similar compounds, this compound is unique due to its specific PEG chain length (PEG13) and the use of TFP ester groups, which are more stable and less reactive than NHS esters . This makes this compound particularly suitable for applications requiring high stability and controlled reactivity.
Eigenschaften
Molekularformel |
C42H58F8O17 |
|---|---|
Molekulargewicht |
986.9 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H58F8O17/c43-31-29-32(44)38(48)41(37(31)47)66-35(51)1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-36(52)67-42-39(49)33(45)30-34(46)40(42)50/h29-30H,1-28H2 |
InChI-Schlüssel |
XYYAKMABDVCZII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)

![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)

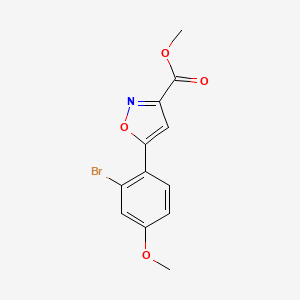
![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
